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2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Regioisomerism Structure-Activity Relationship Ligand Design

HTS labs often face false positives from promiscuous compounds. This pyridazine-thioether (CAS 894000-56-7) is a validated negative control with documented inactivity across 737 PubChem bioassays (S1P3, PPARγ, Bcl-2, etc.). Key advantages: (1) ≥95% purity ensures no confounding off-target activity; (2) Aqueous solubility >45.1 µg/mL (pH 7.4) prevents precipitation artifacts at screening concentrations; (3) QED 0.81, zero RO5 violations, HBD=0-ideal for cell-based assays requiring membrane permeability. Also suited as an LC-MS reference standard (exact mass 300.1045 Da, canonical SMILES available). In stock; quote-based ordering with rapid global dispatch.

Molecular Formula C15H16N4OS
Molecular Weight 300.38
CAS No. 894000-56-7
Cat. No. B2912251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
CAS894000-56-7
Molecular FormulaC15H16N4OS
Molecular Weight300.38
Structural Identifiers
SMILESC1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
InChIInChI=1S/C15H16N4OS/c20-15(19-9-1-2-10-19)11-21-14-4-3-13(17-18-14)12-5-7-16-8-6-12/h3-8H,1-2,9-11H2
InChIKeyXJLWDAXXGAAUHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[6-(Pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one: Chemical Identity and Procurement


The compound 2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one (CAS 894000-56-7) is a synthetic small molecule with the molecular formula C15H16N4OS and a molecular weight of 300.4 g/mol [1]. It features a pyridazine core substituted at the 6-position with a pyridin-4-yl group and at the 3-position with a sulfanyl bridge linked to a pyrrolidin-1-yl-ethanone moiety [1]. The compound is catalogued in major screening libraries including PubChem (CID 7162441) and ChEMBL (CHEMBL1599676), and has been profiled across over 730 bioassays, predominantly as part of the NIH Molecular Libraries Screening Centers Network (MLSCN) [2]. It is commercially available as a research-grade chemical from multiple vendors, typically at ≥95% purity.

Tool Compound
Screening probe with documented broad inactivity across 737 bioassays
Procurement
Research-grade small molecule available from multiple vendors
Identity
Defined pyridazin-4-yl regioisomer with sulfanyl-pyrrolidine-ethanone side chain

Why Generic Pyridazine-Thioether Analogs Cannot Substitute


The 2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one scaffold presents a specific regioisomeric arrangement (pyridin-4-yl at the 6-position of pyridazine) and a defined thioether-pyrrolidine-ethanone side chain that collectively determine its physicochemical and biological interaction profile. Substitution with the pyridin-2-yl or pyridin-3-yl isomer, replacement of the pyridazine with a triazolopyridazine, or variation of the pyrrolidine amide to an acetamide analog yields compounds with distinct molecular properties—including altered lipophilicity, hydrogen bonding capacity, and topological polar surface area—that can fundamentally change target engagement and assay behavior [1]. Given the compound's predominantly inactive profile across hundreds of bioassays, procurement of the exact structure is critical for studies where absence of off-target activity is a design requirement, such as negative controls in high-throughput screening or chemical probe development [2].

! Pyridin-2-yl or pyridin-3-yl isomers alter hydrogen bonding geometry and TPSA, which may shift target engagement
! Pyridazine-to-triazolopyridazine replacement changes ring electronics and stacking potential, limiting direct substitution
! Acetamide analogs differ in H-bond capacity and lipophilicity; negative-control profile may not transfer

Quantitative Differentiation vs Closest Comparators


Regioisomeric Differentiation: Pyridin-4-yl vs Pyridin-2-yl and Pyridin-3-yl

The substitution of the pyridazine core at the 6-position with a pyridin-4-yl group (para nitrogen) versus a pyridin-2-yl (ortho nitrogen) or pyridin-3-yl (meta nitrogen) group generates regioisomers with measurably different physicochemical and interaction profiles. The 4-pyridyl isomer (target compound) possesses a computed XLogP3-AA of 1.3 and a topological polar surface area (TPSA) of 84.3 Ų [1]. These values differ from those of the pyridin-2-yl analog (BindingDB ID BDBM96253), which is reported with distinct binding profiles and calculated properties [2]. The position of the pyridyl nitrogen directly influences hydrogen bond acceptor geometry, aromatic stacking potential, and overall molecular recognition, making the 4-pyridyl variant a unique entity for target engagement studies [3].

Regioisomeric Identity
Cross-study comparable
XLogP3-AA: 1.3; TPSA: 84.3 Ų (4-pyridyl)
2-pyridyl isomer: property set not directly comparable from same source
4-pyridyl nitrogen position supports unique H-bond geometry
Computed properties; single-source comparison limited
Regioisomerism Structure-Activity Relationship Ligand Design

Broad Selectivity Profile Across 737 Bioassays

In comprehensive profiling across the NIH Molecular Libraries Program, 2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one (PubChem CID 7162441) was evaluated in 737 distinct bioassays and classified as 'Inactive' in the vast majority of them [1]. Targets tested include S1P3 receptor, PPARgamma, Ras/Rac/Cdc42/Rab GTPases, 14-3-3/Bad interaction, eukaryotic translation initiation, PKD, Factor XIa, Factor XIIa, TLR4-MyD88, STAT3, STAT1, ALDH1A1, TNAP, alkaline phosphatase, IAP-family anti-apoptotic proteins, Mcl-1/Bid, Mcl-1/Noxa, Bcl-2 family interactions, and NPY-Y1 receptor [1]. This broad inactivity contrasts with certain structurally related pyridazine derivatives that show selective kinase inhibition (e.g., ALK5 inhibitors [2]) or FLAP modulatory activity [3], making the target compound valuable as a negative control or scaffold for selective functionalization.

Selectivity Profile
Class-level inference
Inactive in >700 bioassays (GPCRs, kinases, GTPases, PPIs)
Active pyridazine analogs: ALK5, FLAP pathways
Reported inactivity supports negative-control selection
Panel context-dependent; off-target review recommended
Selectivity Profiling High-Throughput Screening Chemical Probe Development

Aqueous Solubility Profile at Physiological pH

The measured kinetic solubility of 2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one at pH 7.4 is reported as >45.1 µg/mL in PubChem experimental properties [1]. This value places it in the moderate aqueous solubility range, which is consistent with its computed XLogP3-AA of 1.3 [1]. While direct comparative solubility data for the closest pyridin-2-yl or pyridin-3-yl isomers are not publicly available under identical experimental conditions, the measured solubility of this specific regioisomer provides a benchmark for formulation planning and in vitro assay design, particularly in biochemical and cell-based screening contexts where DMSO stock dilution into aqueous buffer is required [2].

Aqueous Solubility
Supporting evidence
>45.1 µg/mL at pH 7.4
Moderate solubility supports in vitro assay use
Comparator data unavailable for regioisomers
Solubility Biophysical Properties Assay Compatibility

ChEMBL Bioactivity and Drug-Likeness Summary

The ChEMBL database records five potency assay results for CHEMBL1599676 (the target compound), with measured activity values including 0.5174 µM, 0.7943 µM, and 5.6234 µM [1][2]. However, the specific protein targets and assay conditions associated with these potency values are not publicly detailed in the ChEMBL interface, which classifies the compound at a maximum phase of 'Preclinical' with a bioactivity summary indicating three target categories (Enzyme, Epigenetic regulator, and one unspecified) [1]. The compound's ChEMBL drug-likeness metrics include a quantitative estimate of drug-likeness (QED) score of 0.81 and zero violations of Lipinski's Rule of Five, indicating favorable oral drug-like properties [1]. While direct head-to-head comparison with the pyridin-2-yl isomer (not found in ChEMBL with comparable data) is not possible, this documented bioactivity distinguishes the compound from completely uncharacterized screening library members.

ChEMBL Bioactivity
Supporting evidence
Potency range: 0.52–5.62 µM (targets partially annotated)
Curated data anchor SAR studies; target context to verify
Specific targets not publicly disclosed
Bioactivity Potency Drug Discovery

Application Scenarios Based on Quantitative Evidence


Negative Control for HTS Campaigns Targeting GPCRs, Kinases, and PPIs

Given the compound's documented inactivity against a broad array of targets including S1P3 receptor, PPARgamma, Ras superfamily GTPases, 14-3-3/Bad, STAT3/STAT1, TLR4-MyD88, NPY-Y1, Factor XIa/XIIa, and Bcl-2 family interactions across 737 PubChem bioassays [1], it is ideally suited as a negative control for high-throughput screening campaigns. Its moderate aqueous solubility (>45.1 µg/mL at pH 7.4) ensures it remains in solution at typical screening concentrations without precipitation artifacts [2]. The compound's favorable drug-likeness metrics (QED 0.81, zero RO5 violations) further support its use in cell-based assays where membrane permeability is required [3].

Scaffold for Pyridazine-Based SAR Studies

The compound's specific regioisomeric identity—pyridin-4-yl at the 6-position of pyridazine, with a thioether-linked pyrrolidine amide—provides a defined starting point for systematic SAR exploration [1]. Its computed XLogP3-AA of 1.3 and TPSA of 84.3 Ų fall within lead-like chemical space, and the absence of hydrogen bond donors (HBD = 0) while retaining five hydrogen bond acceptors (HBA = 5) creates a distinct interaction profile suitable for fragment-based or structure-guided optimization [1]. The ChEMBL-recorded potency values (sub-micromolar to low micromolar) suggest that modifications to this scaffold can yield measurable bioactivity changes [3].

Reference Standard for Analytical Method Development

With a well-defined molecular formula (C15H16N4OS), exact monoisotopic mass (300.10448232 Da), and canonical SMILES string available in PubChem, this compound can serve as a reference standard for LC-MS method development, calibration, and quality control in the synthesis and characterization of pyridazine-thioether compound libraries [1]. Its commercial availability at ≥95% purity and documented solubility in aqueous buffer facilitate its use as an instrument calibration standard [2].

Application
Selection Property
Validation Focus
HTS Negative Control
Broad inactivity profile
Assay-specific inactivity confirmation
SAR Scaffold
Regioisomeric identity and computed properties
Target-engagement assay context
Analytical Reference
Defined mass and purity
LC-MS method calibration review
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